

# The Genesis and Evolution of KN1022 (Patritumab Deruxtecan): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**KN1022**, also known as Patritumab Deruxtecan (HER3-DXd) and formerly designated as U3-1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi Sankyo, this therapeutic agent represents a significant advancement in precision oncology, particularly for patient populations with advanced solid tumors who have developed resistance to standard therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **KN1022**, with a focus on the core scientific data and experimental methodologies that have defined its trajectory.

# **Discovery and Development Milestones**

The development of **KN1022** is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3] [4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR), ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of **KN1022** has been marked by strategic collaborations, notably with Merck for co-development and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration (FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]



## Core Technology: The KN1022 Construct

KN1022 is a meticulously designed ADC comprising three key components:

- A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides specificity by targeting the HER3 receptor, which is overexpressed in a variety of solid tumors.
- A Tetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which are upregulated in tumor cells.
- A Topoisomerase I Inhibitor Payload (DXd): An exatecan derivative, DXd is a potent cytotoxic agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]

The drug-to-antibody ratio of **KN1022** is approximately 8, contributing to its potent anti-tumor activity.[7]

## **Mechanism of Action**

The therapeutic action of **KN1022** is a multi-step process that leverages its unique ADC design to achieve targeted cytotoxicity.

- HER3 Targeting and Internalization: The patritumab antibody component of KN1022 binds
  with high specificity to the HER3 receptor on the surface of cancer cells. Following binding,
  the entire ADC-HER3 receptor complex is internalized into the cell via endocytosis.[7]
- Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]
- Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication. The resulting DNA damage activates the DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis.[10][11]



# **Signaling Pathway**



Click to download full resolution via product page



Caption: Mechanism of action of KN1022 (Patritumab Deruxtecan).

# Preclinical Development In Vitro Studies

A series of in vitro experiments were conducted to characterize the activity of **KN1022** in various cancer cell lines.

#### Experimental Protocols:

- Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were
  utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast
  cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]
- Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of KN1022, patritumab alone, a control ADC, or the DXd payload. Cell viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14][15]
- Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization,
   KN1022 was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled
   KN1022, and the fluorescence signal, which increases in the acidic environment of the lysosome, was measured over time using fluorescence microscopy and quantitative image analysis.[15]
- Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with KN1022.

Quantitative Data Summary:



| Cell Line             | HER3 Expression | KN1022 IC50 (nM) | DXd IC50 (nM) |
|-----------------------|-----------------|------------------|---------------|
| Colo320DM             | Low             | >1000            | 2.05 ± 0.11   |
| HCT-15                | Intermediate    | Not Reported     | 17.88 ± 2.63  |
| SW620                 | High            | <10              | Not Reported  |
| MDA-MB-231-<br>HER3WT | High            | ~1               | Not Reported  |

Data compiled from multiple preclinical studies. IC50 values are approximate and may vary based on specific experimental conditions.

## In Vivo Studies

The anti-tumor efficacy of **KN1022** was evaluated in xenograft models using immunodeficient mice.

#### **Experimental Protocols:**

- Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All
  animal procedures were conducted in compliance with institutional guidelines for the care
  and use of experimental animals.[13]
- Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453)
   or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7]
   [12][13]
- Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm³), mice
  were randomized into treatment groups and administered KN1022, patritumab alone,
  irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing
  schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]
- Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]



### Quantitative Data Summary:

| Xenograft Model | HER3 Expression | KN1022 Dose<br>(mg/kg) | Tumor Growth Inhibition (%)  |
|-----------------|-----------------|------------------------|------------------------------|
| Colo320DM       | Low             | 10                     | No significant effect        |
| DiFi            | High            | 10                     | Significant tumor regression |
| SW620           | High            | 10                     | Significant tumor regression |
| MDA-MB-453      | High            | 6                      | 94                           |

Data compiled from multiple preclinical studies. TGI is compared to the vehicle control group.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for KN1022.

# Clinical Development: The HERTHENA-Lung01 Trial

A pivotal study in the clinical development of **KN1022** is the HERTHENA-Lung01 trial (NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]

#### Experimental Protocol:

 Patient Population: The study enrolled patients with locally advanced or metastatic EGFRmutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with



an EGFR TKI and platinum-based chemotherapy.[19][20]

- Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg of **KN1022** intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle 1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm was later discontinued based on a benefit-risk assessment from a Phase 1 study.[2][16][20]
- Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)
  as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16]
   [20]
- Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Quantitative Data Summary (5.6 mg/kg cohort, n=225):

| Endpoint                                  | Result      | 95% Confidence Interval |
|-------------------------------------------|-------------|-------------------------|
| Objective Response Rate (ORR)             | 29.8%       | 23.9% - 36.2%           |
| Median Duration of Response (DoR)         | 6.4 months  | 4.9 - 7.8 months        |
| Median Progression-Free<br>Survival (PFS) | 5.5 months  | Not Reported            |
| Median Overall Survival (OS)              | 11.9 months | Not Reported            |

Data from the primary analysis of the HERTHENA-Lung01 trial as of May 18, 2023.[16][20]

#### Safety Profile:

The most common treatment-emergent adverse events (TEAEs) were hematologic toxicities. The safety profile was considered manageable and consistent with previous studies.[2]

## **Clinical Trial Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. Patritumab Deruxtecan Biologics License Application for Patients with Previously Treated Locally Advanced or Metastatic EGFR-Mutated Non-Small Cell Lung Cancer Voluntarily Withdrawn- Daiichi Sankyo US [daiichisankyo.us]
- 3. Daiichi Sankyo Unveils New Research Across Industry-Leading ADC Portfolio in Multiple Cancers at WCLC and ESMO- Daiichi Sankyo US [daiichisankyo.us]
- 4. merck.com [merck.com]
- 5. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]
- 6. merck.com [merck.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel HER3-Targeting Antibody-Drug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

## Foundational & Exploratory





- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. iris.unito.it [iris.unito.it]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis and Evolution of KN1022 (Patritumab Deruxtecan): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581405#kn1022-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com